molecular formula C20H19FN4 B4450763 6-[4-(2-Fluorophenyl)piperazinyl]-3-phenylpyridazine

6-[4-(2-Fluorophenyl)piperazinyl]-3-phenylpyridazine

Cat. No.: B4450763
M. Wt: 334.4 g/mol
InChI Key: BWEYFQYJHZDUQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(2-Fluorophenyl)piperazinyl]-3-phenylpyridazine (CAS 1081120-43-5) is a chemical compound with the molecular formula C20H19FN4 and a molecular weight of 334.39 . It belongs to the class of pyridazine derivatives, a heterocyclic system of growing importance in medicinal chemistry and drug discovery. The pyridazine ring is characterized by unique physicochemical properties, including a high dipole moment that favors π-π stacking interactions and a robust, dual hydrogen-bonding capacity that is valuable for specific drug-target interactions . These properties can be exploited in molecular recognition to enhance binding affinity and selectivity for target proteins. Researchers are increasingly exploring the pyridazine scaffold as a less lipophilic and advantageous substitute for phenyl rings or other azine heterocycles . The integration of a fluorophenylpiperazinyl moiety in this compound further augments its research utility, as such groups are commonly investigated for their ability to modulate the molecule's pharmacokinetic profile and receptor binding. This specific structure makes it a valuable building block for developing novel pharmacological tools, particularly in the study of central nervous system (CNS) targets, enzyme inhibition, and signal transduction pathways. The presence of the fluorine atom, a common bioisostere, can influence the molecule's electronic properties, metabolic stability, and membrane permeability. The recent approvals of pyridazine-containing drugs like relugolix and deucravacitinib by the U.S. Food and Drug Administration (FDA) underscore the therapeutic potential and growing relevance of this heterocycle in modern drug development . This compound is intended for research applications only, including but not limited to use as a reference standard, a synthetic intermediate in organic synthesis, or a core scaffold in the design and screening of new bioactive molecules. This product is for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

3-[4-(2-fluorophenyl)piperazin-1-yl]-6-phenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4/c21-17-8-4-5-9-19(17)24-12-14-25(15-13-24)20-11-10-18(22-23-20)16-6-2-1-3-7-16/h1-11H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEYFQYJHZDUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

6-[4-(2-Fluorophenyl)piperazinyl]-3-phenylpyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Pyridazine vs. Pyridazinone Derivatives
  • 6-[4-(4-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Structural Differences: Replaces the pyridazine core with a pyridazinone (a pyridazine derivative with a ketone group at position 3). Biological Activity: Exhibits anti-inflammatory activity but with altered pharmacokinetics due to increased polarity from the ketone group . SAR Insight: The ketone group may improve solubility but reduce membrane permeability compared to the phenyl-substituted pyridazine in the target compound.
Triazolo-Pyridazine Hybrids
  • 6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine: Structural Differences: Incorporates a triazolo ring fused to pyridazine and a trifluoromethyl group. Key Contrast: The triazolo-pyridazine core increases metabolic stability but may reduce anti-inflammatory specificity compared to the simpler pyridazine scaffold in the target compound.

Substituent Modifications

Fluorophenyl Position on Piperazine
  • 3-(4-Fluorophenyl)-6-(4-phenyl-1-piperazinyl)pyridazine :
    • Structural Differences : Fluorine is at the para position on the piperazine-linked phenyl group.
    • Biological Activity : Demonstrates reduced anti-inflammatory potency compared to the ortho-fluorine variant in the target compound, likely due to steric and electronic effects on receptor binding .
Chlorophenyl and Methoxy Substitutions
  • 6-(4-Chlorophenyl)-3(2H)-pyridazinone: Structural Differences: Chlorine replaces fluorine, and the core is a pyridazinone. Biological Activity: Exhibits anti-cholinesterase activity instead of anti-inflammatory effects, highlighting the role of halogen electronegativity in target selectivity .
  • 3-(4-Methoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine: Structural Differences: Methoxy and thioether substituents replace the fluorophenylpiperazine group. Biological Activity: Primarily studied for antimicrobial properties, underscoring how non-halogen substituents shift activity profiles .

Pharmacophore Hybridization

  • 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine :
    • Structural Differences : Combines triazolo-pyridazine with a trifluoromethylphenylpiperazine moiety.
    • Biological Activity : Designed for dual-target inhibition (e.g., serotonin receptors and kinases), leveraging the trifluoromethyl group for enhanced binding affinity .
    • Key Contrast : The target compound’s simpler structure prioritizes anti-inflammatory specificity over multitarget activity.

Data Tables

Table 1: Structural and Activity Comparison

Compound Name Core Structure Key Substituents Biological Activity Source
6-[4-(2-Fluorophenyl)piperazinyl]-3-phenylpyridazine Pyridazine 3-phenyl, 6-(4-(2-fluorophenyl)piperazinyl) Anti-inflammatory (Indomethacin-like)
6-[4-(4-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone Pyridazinone 6-(4-(4-fluorophenyl)piperazinyl) Anti-inflammatory
6-(4-Chlorophenyl)-3(2H)-pyridazinone Pyridazinone 6-(4-chlorophenyl) Anti-cholinesterase
3-(4-Methoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine Pyridazine 3-(4-methoxyphenyl), thioether Antimicrobial

Table 2: Influence of Fluorine Position on Piperazine-Linked Phenyl Group

Position of Fluorine Compound Example Anti-inflammatory Activity Metabolic Stability
Ortho (2-fluoro) This compound High (EC₅₀ ≈ 10 µM) Moderate
Para (4-fluoro) 6-[4-(4-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone Moderate (EC₅₀ ≈ 25 µM) High

Key Research Findings

  • Anti-inflammatory Superiority : The ortho-fluorine configuration in the target compound enhances steric interactions with COX-2 enzymes, achieving 80% inhibition at 50 µM, comparable to indomethacin .
  • Metabolic Considerations: Pyridazinone analogs exhibit longer half-lives (t₁/₂ = 6–8 hours) due to reduced CYP450-mediated oxidation, whereas the target compound’s pyridazine core shows faster clearance (t₁/₂ = 3–4 hours) .
  • Selectivity Profiles : Chlorophenyl and methoxy substitutions divert activity toward acetylcholinesterase or antimicrobial targets, emphasizing the critical role of fluorine in anti-inflammatory targeting .

Biological Activity

6-[4-(2-Fluorophenyl)piperazinyl]-3-phenylpyridazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a pyridazine ring , which is known for its weak basicity and high dipole moment, enhancing interactions in biological systems. The presence of the piperazine moiety and the 2-fluorophenyl substituent contributes to its pharmacological profile. The structural configuration is critical for its interaction with biological targets, particularly in the context of enzyme inhibition and receptor binding.

1. Inhibition of Equilibrative Nucleoside Transporters (ENTs)

Research indicates that compounds structurally similar to this compound exhibit significant activity as inhibitors of ENTs, which are crucial for cellular nucleotide uptake. These transporters are implicated in various diseases, including cancer. Analogues have shown selectivity toward ENT2 over ENT1, suggesting potential therapeutic applications in modulating nucleotide metabolism.

2. Monoamine Oxidase (MAO) Inhibition

Studies on related pyridazine derivatives have demonstrated their effectiveness as inhibitors of monoamine oxidases (MAO-A and MAO-B). For instance, certain derivatives have shown IC50 values as low as 0.013 µM for MAO-B, indicating strong inhibitory effects that may be relevant for treating neurodegenerative disorders like Alzheimer’s disease .

The mechanisms by which this compound exerts its effects involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on target enzymes, thereby modulating biological processes.
  • Receptor Binding : It serves as a tool in biological research to study receptor interactions and binding affinities, which can lead to insights into drug design.

Case Studies

  • Study on MAO Inhibition :
    • A series of pyridazinone derivatives were synthesized and evaluated for MAO inhibition. The most potent inhibitors were found to be reversible and competitive with high selectivity for MAO-B over MAO-A .
    • This suggests that modifications in the structure can significantly enhance biological activity.
  • Docking Studies :
    • Molecular docking simulations have been conducted to predict the binding interactions of these compounds with target enzymes. Higher docking scores were observed for compounds with similar structural features, indicating a strong affinity for their target sites .

Comparative Analysis of Related Compounds

Compound NameStructureNotable Properties
4-(2-Fluorophenyl)piperazineContains piperazine and fluorophenylKnown for neuropharmacological effects
6-Aryl pyridazinesVariants with different aryl groupsDiverse biological activities
Sulfonamide derivativesContains sulfonamide functional groupsAntibacterial properties

This table illustrates the versatility and potential applications of pyridazine derivatives in medicinal chemistry, emphasizing how structural modifications can lead to distinct biological activities.

Q & A

Q. How can the molecular structure of 6-[4-(2-fluorophenyl)piperazinyl]-3-phenylpyridazine be characterized, and what functional groups influence its reactivity?

  • Methodological Answer : Structural characterization requires a combination of NMR spectroscopy (1H/13C, DEPT-135), X-ray crystallography (for solid-state conformation), and mass spectrometry (HRMS for molecular formula confirmation). Key functional groups include the piperazine ring (influencing hydrogen bonding), fluorophenyl moiety (enhancing lipophilicity), and pyridazine core (enabling π-π stacking). For synthetic intermediates, monitor regioselectivity during cyclization using thin-layer chromatography (TLC) and optimize purification via column chromatography with polar/nonpolar solvent gradients .

Q. What synthetic routes are recommended for optimizing yield and purity of this compound?

  • Methodological Answer : Multi-step synthesis typically involves:
  • Step 1 : Condensation of 2-fluorophenylpiperazine with a halogenated pyridazine precursor under Buchwald-Hartwig conditions (Pd-catalyzed cross-coupling).
  • Step 2 : Suzuki-Miyaura coupling for phenyl group introduction.
    Critical parameters:
  • Temperature control (60–80°C for amination).
  • Solvent selection (DMSO for polar intermediates; toluene for coupling reactions).
  • Catalyst optimization (e.g., Pd(OAc)₂ with XPhos ligand).
    Purification via recrystallization (ethanol/water) improves crystallinity, while HPLC (C18 column, acetonitrile/water gradient) resolves stereochemical impurities .

Advanced Research Questions

Q. How can researchers identify and validate pharmacological targets for this compound?

  • Methodological Answer :
  • Target Screening : Use radioligand binding assays (e.g., for serotonin/dopamine receptors) and surface plasmon resonance (SPR) to assess affinity.
  • Functional Validation : Perform calcium flux assays (FLIPR) or cAMP accumulation studies to confirm agonism/antagonism.
  • Off-Target Profiling : Screen against panels like Eurofins CEREP to identify cross-reactivity.
    Address discrepancies (e.g., conflicting Ki values) by repeating assays under standardized buffer conditions (pH 7.4, 1 mM Mg²⁺) .

Q. What experimental strategies resolve contradictions in reported pharmacological data for this compound?

  • Methodological Answer :
  • Orthogonal Assays : Compare radioligand binding (e.g., ³H-spiperone for D2 receptors) with biolayer interferometry (BLI) .
  • Dose-Response Curves : Use 8–12 concentration points to calculate accurate EC₅₀/IC₅₀ values.
  • Meta-Analysis : Apply Hill-slope normalization across studies to account for assay variability. Reference structural analogs (e.g., 3-(4-ethylbenzenesulfonyl)piperazinyl-pyridazine derivatives) to contextualize SAR trends .

Q. How should stability studies be designed to evaluate this compound under physiological conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to acidic (0.1 M HCl) , alkaline (0.1 M NaOH) , and oxidative (3% H₂O₂) conditions at 37°C.
  • LC-MS/MS Analysis : Monitor degradation products (e.g., piperazine ring cleavage) using a Q-TOF mass spectrometer .
  • Photostability : Use ICH Q1B guidelines (1.2 million lux-hours UV/visible light).
    Stability in biological matrices (plasma, liver microsomes) requires protein precipitation (acetonitrile) followed by SPE cleanup .

Q. What computational approaches predict the compound’s structure-activity relationships (SAR) and ADMET properties?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate binding to homology-modeled receptors (e.g., 5-HT1A) using AMBER or GROMACS .
  • QSAR Modeling : Train models with MOE or Schrödinger using descriptors like logP, polar surface area, and H-bond donors.
  • ADMET Prediction : Use SwissADME for bioavailability radar plots and ProTox-II for toxicity endpoints (e.g., hepatotoxicity). Validate predictions with Caco-2 permeability assays and hERG channel inhibition studies .

Q. How to design in vivo studies to assess efficacy and toxicity in disease models?

  • Methodological Answer :
  • Dosing Regimen : Administer via intraperitoneal (IP) or oral gavage (PO) at 10–50 mg/kg in Sprague-Dawley rats (n=8/group).
  • PK/PD Modeling : Collect plasma samples at 0.5, 2, 6, 12, 24h post-dose for LC-MS/MS quantification .
  • Toxicity Endpoints : Measure ALT/AST levels (liver function) and histopathology (kidney/hepatic tissue).
    Use randomized block designs (as in ) to control for variability in tumor xenograft models .

Data Presentation Guidelines

  • Synthetic Yields : Report as mean ± SD from ≥3 independent batches.
  • Biological Data : Use GraphPad Prism for nonlinear regression (log[inhibitor] vs. response).
  • Statistical Tests : Apply ANOVA with Tukey’s post-hoc for multi-group comparisons (p<0.05).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[4-(2-Fluorophenyl)piperazinyl]-3-phenylpyridazine
Reactant of Route 2
Reactant of Route 2
6-[4-(2-Fluorophenyl)piperazinyl]-3-phenylpyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.